molecular formula C11H9NO4 B11480935 1,3-Benzodioxol-5-yl (3-isoxazolylmethyl) ether

1,3-Benzodioxol-5-yl (3-isoxazolylmethyl) ether

Cat. No.: B11480935
M. Wt: 219.19 g/mol
InChI Key: BHORDTFMODPSGV-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl (3-isoxazolylmethyl) ether is an organic compound that features a benzodioxole ring fused with an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl (3-isoxazolylmethyl) ether typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a cycloaddition reaction involving nitrile oxides and alkenes.

    Ether Formation: The final step involves the formation of the ether linkage between the benzodioxole and isoxazole rings. This can be done using a Williamson ether synthesis, where the benzodioxole alcohol reacts with an isoxazole methyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl (3-isoxazolylmethyl) ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodioxol-5-yl (3-isoxazolylmethyl) ether has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl (3-isoxazolylmethyl) ether involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the isoxazole moiety can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with similar structural features but lacking the isoxazole moiety.

    Isoxazole: Contains the isoxazole ring but lacks the benzodioxole structure.

    1,3-Benzodioxol-5-yl methyl ether: Similar but with a methyl group instead of the isoxazolylmethyl group.

Uniqueness

1,3-Benzodioxol-5-yl (3-isoxazolylmethyl) ether is unique due to the combination of the benzodioxole and isoxazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-1,2-oxazole

InChI

InChI=1S/C11H9NO4/c1-2-10-11(15-7-14-10)5-9(1)13-6-8-3-4-16-12-8/h1-5H,6-7H2

InChI Key

BHORDTFMODPSGV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NOC=C3

Origin of Product

United States

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